molecular formula C20H30N4O11 B070219 Ac-DEVD-CHO CAS No. 184179-08-6

Ac-DEVD-CHO

Cat. No.: B070219
CAS No.: 184179-08-6
M. Wt: 502.5 g/mol
InChI Key: UMBVAPCONCILTL-MRHIQRDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-DEVD-CHO (N-Acetyl-Asp-Glu-Val-Asp-aldehyde) is a tetrapeptide inhibitor designed to selectively target caspase-3 and caspase-3-like proteases, which are critical mediators of apoptosis. Its structure mimics the cleavage site of caspase-3 substrates, such as poly(ADP-ribose) polymerase (PARP) and caspase-activated DNase (CAD), allowing it to competitively inhibit caspase-3 activity by binding to the enzyme’s active site . This compound contains an aldehyde (-CHO) group at the C-terminus, which forms a covalent bond with the catalytic cysteine residue of caspases, ensuring irreversible inhibition .

Key applications include:

  • Apoptosis Research: Used to dissect apoptotic pathways in neurons, hepatocytes, and cancer cells .
  • Therapeutic Models: Tested in heart failure, ischemic brain injury, and oxidative damage to reduce caspase-3-mediated cell death .
  • Mechanistic Studies: Helps differentiate caspase-3-dependent vs. -independent apoptosis, as seen in erythrocyte death models .

Preparation Methods

Ac-DEVD-CHO is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a solid resin support. The general steps include:

Industrial production methods for this compound involve similar principles but are scaled up to meet commercial demands. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification ensures high yield and purity .

Chemical Reactions Analysis

Ac-DEVD-CHO primarily undergoes reactions typical of peptide aldehydes. These include:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxylamine . The major products formed from these reactions are carboxylic acids, primary alcohols, and imines or oximes, respectively .

Scientific Research Applications

Mechanistic Studies of Apoptosis

Ac-DEVD-CHO is primarily used to inhibit caspase-3 and caspase-7 activities in apoptotic cells. By blocking these caspases, researchers can explore downstream signaling pathways activated during apoptosis. This application is crucial for understanding the molecular mechanisms underlying various diseases, including cancer and neurodegenerative disorders .

Cancer Research

In cancer studies, this compound has been employed to assess the role of caspases in tumor cell survival and response to chemotherapy. For instance, its application has demonstrated that inhibiting caspase activity can prevent programmed cell death in certain cancer cell lines, thus providing insights into potential therapeutic strategies that could enhance the efficacy of chemotherapeutic agents .

Neurodegenerative Disease Models

This compound is also significant in neurobiology, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The inhibition of caspase-3 activity using this compound has shown promise in reducing neuronal cell death in experimental models, suggesting its potential as a therapeutic agent to protect against neurodegeneration .

Developmental Biology

In developmental biology, this compound has been utilized to study the role of apoptosis during cellular differentiation and tissue development. For example, its application has helped elucidate how programmed cell death influences pollen tube growth and fertilization processes in plants by regulating cell viability through caspase activity modulation .

Cardiovascular Research

Research involving this compound has extended into cardiovascular studies, where it has been used to investigate the effects of apoptosis on cardiac tissue remodeling following injury or stress conditions. Inhibition of caspase-3 via this compound has been shown to mitigate adverse remodeling processes in heart failure models .

Experimental Protocols

This compound is commonly included in experimental protocols that assess protease activity. Its effectiveness as a caspase inhibitor allows researchers to create controlled conditions for studying the effects of various treatments on apoptosis-related pathways. The compound is typically dissolved in DMSO and stored at 4°C for stability .

Table 1: Inhibition Potency of this compound Against Caspases

CaspaseK_i app (nM)
Caspase-30.288 ± 0.087
Caspase-74.48 ± 0.21
Caspase-80.597 ± 0.095
Caspase-91.35 ± 0.31

This table summarizes the inhibitory potency of this compound against various caspases, indicating its broad applicability in research focusing on apoptotic pathways.

Case Study: this compound in Cancer Therapy

A study investigating the effects of this compound on breast cancer cells revealed that treatment with this inhibitor led to a significant reduction in apoptosis markers when combined with traditional chemotherapy agents like doxorubicin. This suggests that modulating caspase activity can enhance the therapeutic window by protecting normal cells while sensitizing cancer cells to treatment .

Mechanism of Action

Ac-DEVD-CHO inhibits caspase-3 and caspase-7 by binding to the active site of these enzymes. The aldehyde group of this compound forms a reversible covalent bond with the active site cysteine residue of the caspases. This interaction blocks the catalytic activity of the enzymes, preventing the cleavage of their substrates, such as PARP . The inhibition is highly specific due to the presence of the DEVD sequence, which mimics the natural substrate of caspase-3 .

Comparison with Similar Compounds

Comparison with Similar Caspase Inhibitors

Ac-DEVD-CHO is often compared to other caspase inhibitors based on specificity, efficacy, and structural features. Below is a detailed analysis:

Ac-YVAD-CHO (Caspase-1 Inhibitor)

  • Structural Basis : The P4 tyrosine residue in Ac-YVAD-CHO favors caspase-1 binding, while the P4 aspartic acid in this compound enhances caspase-3 affinity .

Ac-DNLD-CHO and Ac-DMQD-CHO

  • Ac-DMQD-CHO exhibits weaker binding to caspases-3 and -7 due to its methionine-glutamine sequence, which reduces hydrogen bonding .
  • Efficacy : this compound outperforms both in inhibiting caspase-3 activity in vitro, as evidenced by its ability to block >80% of CPP32 (caspase-3) activity in thymocyte apoptosis models .

Z-DEVD-FMK

  • Permeability : Z-DEVD-FMK, a fluoromethyl ketone inhibitor, has superior cell permeability compared to this compound, making it more effective in blocking intracellular caspase-3 activation .

Key Research Findings and Data Tables

Table 1: Inhibitory Effects on Caspase-3 Activity

Model System This compound Efficacy Comparator (e.g., Ac-YVAD-CHO) Reference
Fas-induced apoptosis 85% reduction in DNA fragmentation No significant effect
H₂O₂-induced lens apoptosis 70% inhibition of caspase-3 Not tested
Heart failure (rat) 50% reduction in myocardial apoptosis N/A

Table 2: Structural and Functional Comparison

Inhibitor Target Caspase Key Structural Features Clinical/Experimental Use
This compound Caspase-3 Asp-Glu-Val-Asp + aldehyde Neuroprotection, cardioprotection
Ac-YVAD-CHO Caspase-1 Tyr-Val-Ala-Asp + aldehyde Limited efficacy in apoptosis
Ac-DNLD-CHO Caspase-3 Asp-Asn-Leu-Asp + aldehyde Experimental (lower potency)
Z-DEVD-FMK Caspase-3 Asp-Glu-Val-Asp + fluoromethyl ketone High cell permeability

Mechanistic and Contextual Insights

  • Caspase-3-Independent Effects: In erythrocyte death, this compound inhibits a non-caspase cysteine protease, suggesting off-target effects in certain contexts .
  • Dose Optimization : In neonatal hypoxic-ischemic brain injury, 300 ng of this compound is optimal for reducing caspase-3 activity by ~50%, while higher doses (400 ng) show diminishing returns .

Limitations and Controversies

  • Permeability Issues: this compound’s poor cell membrane penetration limits its efficacy in some models, necessitating higher doses or alternative delivery systems (e.g., alumina nanowires) .
  • Partial Inhibition: Even at saturating concentrations, this compound cannot fully block caspase-3 activity in models where parallel apoptotic pathways exist, such as LIF (leukemia inhibitory factor)-mediated myotube formation .

Biological Activity

Ac-DEVD-CHO is a synthetic tetrapeptide that serves as a competitive inhibitor of caspases, particularly caspase-3 and caspase-7. Its primary application is in the study of apoptosis, where it inhibits the activity of these enzymes, allowing researchers to explore the downstream effects of caspase activation and the mechanisms of cell death.

  • Molecular Formula : C20H30N4O11
  • Molecular Weight : 502.5 g/mol
  • Solubility : Soluble in DMSO
  • Storage Conditions : Recommended at 4°C

This compound specifically targets the active sites of caspase-3 and caspase-7, preventing their activation and subsequent cleavage of substrates involved in apoptotic pathways. This inhibition allows for the investigation of cellular processes that occur downstream of caspase activation, providing insights into apoptotic signaling cascades.

Inhibition of Apoptosis

  • Neuroinflammatory Injury : A study investigated the effects of this compound on activated microglia and neuronal PC12 cells. The inhibitor was shown to significantly reduce apoptosis induced by neuroinflammatory conditions, highlighting its potential for neuroprotective applications .
  • Cancer Research : In a study involving lung cancer cells (A549/DDP), this compound was used alongside cyclosporine A to assess its impact on drug resistance and apoptosis. The results indicated that this compound effectively inhibited β-elemene-induced apoptosis, suggesting its role in enhancing the efficacy of chemotherapeutic agents .
  • Vascular Smooth Muscle Cells : Research demonstrated that this compound significantly decreased apoptosis in vascular smooth muscle cells induced by Artesunate treatment. The inhibitor reduced caspase-3 activity, indicating its effectiveness in modulating apoptosis in cardiovascular contexts .

Data Table: Inhibition Potency Against Caspases

The following table summarizes the inhibitory potency (Ki app) of this compound against various caspases compared to other inhibitors:

InhibitorCaspase-3 (nM)Caspase-7 (nM)Caspase-8 (nM)Caspase-9 (nM)
This compound0.288 ± 0.0874.48 ± 0.210.597 ± 0.0951.35 ± 0.31
Ac-DNLD-CHO0.680 ± 0.16355.7 ± 6.0>200>200
Ac-DQTD-CHO1.27 ± 0.1121.8 ± 1.19.75 ± 1.0914.5 ± 0.7
Ac-DMQD-CHO193>200>200>200

This table illustrates that this compound exhibits potent inhibitory activity against multiple caspases, particularly caspase-3, making it a valuable tool in apoptosis research.

Case Study 1: Neuroprotection in Viral Infections

In a study focused on T1L-reovirus infected cells, this compound was shown to inhibit cFLIP expression and promote apoptosis, suggesting its utility in understanding viral pathogenesis and potential therapeutic applications .

Case Study 2: Cardiovascular Applications

The effects of this compound on vascular smooth muscle cell proliferation were examined in conjunction with Artesunate treatment. The findings indicated that pretreatment with this compound significantly reduced apoptosis rates compared to controls, emphasizing its protective role against drug-induced cellular damage .

Properties

IUPAC Name

(4S)-4-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4O11/c1-9(2)17(20(35)22-11(8-25)6-15(29)30)24-18(33)12(4-5-14(27)28)23-19(34)13(7-16(31)32)21-10(3)26/h8-9,11-13,17H,4-7H2,1-3H3,(H,21,26)(H,22,35)(H,23,34)(H,24,33)(H,27,28)(H,29,30)(H,31,32)/t11-,12-,13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBVAPCONCILTL-MRHIQRDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC(=O)O)C=O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40937624
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

502.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169332-60-9
Record name 7-(2-Carboxyethyl)-4-(carboxymethyl)-13-formyl-2,5,8,11-tetrahydroxy-10-(propan-2-yl)-3,6,9,12-tetraazapentadeca-2,5,8,11-tetraen-15-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40937624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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